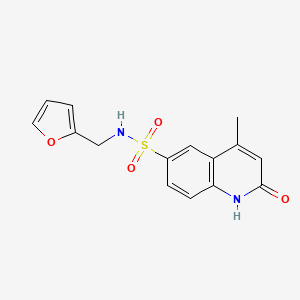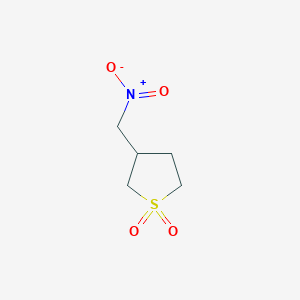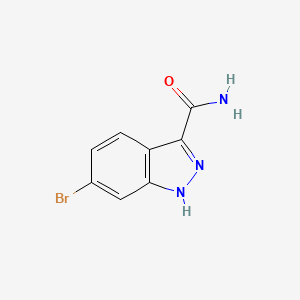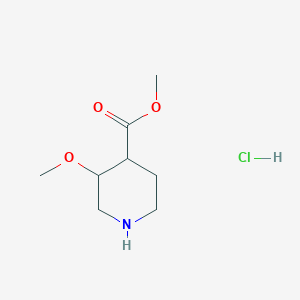
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione, also known as 2-Oxomethyl-1,3-dioxopyrrolidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative, which has a unique structure that makes it suitable for use in different research areas.
Wirkmechanismus
The mechanism of action of 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in various biochemical pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione in lab experiments include its ease of synthesis, its unique structure, and its potential applications in various fields. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. It can also be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research on 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of this compound and its potential as an enzyme inhibitor. Additionally, this compound could be studied for its potential applications in drug discovery, material science, and biochemistry.
Synthesemethoden
The synthesis of 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione involves the reaction of pyrrole-2,5-dione with glycidol in the presence of a catalyst. The reaction proceeds through the opening of the epoxide ring of glycidol, which then reacts with the pyrrole-2,5-dione to form the desired product. This synthesis method has been optimized and can be carried out under mild conditions, making it a convenient and efficient way of synthesizing 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds. It has also been used in the synthesis of natural products and pharmaceuticals. In the field of material science, 1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione has been used as a monomer for the synthesis of polymers with unique properties. It has also been used as a precursor for the synthesis of metal-organic frameworks. In the field of biochemistry, this compound has been studied for its potential as an enzyme inhibitor.
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-3-4-9(12)10(8)6-7-2-1-5-13-7/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEFROKGKCHIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-ylmethyl)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)




![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2587147.png)

